molecular formula C17H14N2S B5822410 4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No. B5822410
M. Wt: 278.4 g/mol
InChI Key: RTEHRYUXOWUUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that has a thiazole ring fused with an indole ring. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is not fully understood. However, studies have shown that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole exhibits a wide range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole in lab experiments include its potent biological activity, its ability to inhibit various enzymes and signaling pathways, and its potential applications in medicinal chemistry. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole. These include:
1. Further studies on the mechanism of action of this compound to better understand its biological activity.
2. Development of new derivatives of 4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole with improved solubility and reduced toxicity.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
4. Clinical trials to evaluate the safety and efficacy of this compound as a potential anticancer drug.
In conclusion, 4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a promising compound with potential applications in medicinal chemistry. Its potent biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves the reaction of 2-methylindole-3-carbaldehyde with 2-mercaptobenzylamine in the presence of a catalyst. This reaction leads to the formation of the thiazole ring, which is then fused with the indole ring through a cyclization reaction.

Scientific Research Applications

The potential applications of 4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole in medicinal chemistry have been extensively studied. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It also exhibits anti-inflammatory and antimicrobial properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and infectious diseases.

properties

IUPAC Name

4-benzyl-2-methyl-[1,3]thiazolo[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S/c1-12-18-16-14-9-5-6-10-15(14)19(17(16)20-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEHRYUXOWUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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